molecular formula C19H27N5O B6448823 2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole CAS No. 2549032-38-2

2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No. B6448823
CAS RN: 2549032-38-2
M. Wt: 341.5 g/mol
InChI Key: QDJGWCVGWRRIEN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazine, piperidine, and indazole . Pyrazines are aromatic compounds with two nitrogen atoms, often used in pharmaceuticals . Piperidines are six-membered rings containing one nitrogen atom and are important in drug design . Indazoles are bicyclic compounds, consisting of two fused rings, one of which is a five-membered ring containing two nitrogen atoms .

Scientific Research Applications

Anti-Tubercular Activity

2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole: has been investigated for its anti-tubercular properties. Researchers synthesized novel derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest potential applications in tuberculosis therapy .

Bicyclo[1.1.1]pentane Building Block

As part of medicinal chemistry endeavors, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid was achieved. This bicyclic compound serves as a valuable building block for drug development and structural modification .

Benzylic Position Reactions

The benzylic position in this compound offers interesting reactivity. Depending on the halide substitution, it can follow either an SN1 or SN2 pathway. Understanding these reactions is crucial for designing novel derivatives and functionalizing the benzylic moiety .

Cycloalkane Naming

The compound contains both cyclopentane and cyclobutane rings. The parent chain is the cyclopentane, while the smaller cyclobutane ring acts as a substituent. Thus, the systematic name is cyclobutylcyclopentane .

Biological Safety Assessment

To ensure translational viability, researchers assessed the cytotoxicity of the active compounds on human embryonic kidney cells (HEK-293). Encouragingly, the compounds exhibited low toxicity, making them suitable for further investigation .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many piperidine derivatives have pharmaceutical applications and their mechanisms of action often involve interacting with biological targets .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential applications, particularly in the field of pharmaceuticals given the presence of functional groups commonly found in drugs .

properties

IUPAC Name

2-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-23-18(16-4-2-3-5-17(16)22-23)13-24-10-6-15(7-11-24)14-25-19-12-20-8-9-21-19/h8-9,12,15H,2-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJGWCVGWRRIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCC(CC3)COC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole

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